molecular formula C36H18O13Zn4 B15342241 tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)

tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)

Cat. No.: B15342241
M. Wt: 920.0 g/mol
InChI Key: VHDGTRCKVSQBKA-UHFFFAOYSA-H
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Description

The compound "tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2−)" is a metal-organic framework (MOF) or coordination polymer featuring tetrazinc clusters (likely Zn₄O nodes) interconnected by naphthalene-2,6-dicarboxylate (NDC) ligands and oxygen anions. This structure is analogous to well-studied MOFs like MOF-5 (Zn₄O(benzene-1,4-dicarboxylate)₃) but distinguishes itself through the extended aromatic system of NDC, which enhances π-π interactions and pore dimensions . NDC-based MOFs are notable for their thermal stability, tunable porosity, and applications in gas storage, catalysis, and energy storage .

Properties

Molecular Formula

C36H18O13Zn4

Molecular Weight

920.0 g/mol

IUPAC Name

tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)

InChI

InChI=1S/3C12H8O4.O.4Zn/c3*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;;;;/h3*1-6H,(H,13,14)(H,15,16);;;;;/q;;;-2;4*+2/p-6

InChI Key

VHDGTRCKVSQBKA-UHFFFAOYSA-H

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Solvothermal Synthesis of Zinc-Based MOFs

Solvothermal methods are widely employed for constructing MOFs due to their ability to control reaction conditions (e.g., temperature, solvent polarity). For tetrazinc naphthalene-2,6-dicarboxylate, a plausible approach involves:

  • Precursor Preparation : Synthesis of naphthalene-2,6-dicarboxylic acid (NDA) via oxidation of 2,6-dialkylnaphthalenes or hydrolysis of methyl esters, as detailed in patents.
  • Metal-Ligand Coordination : Reacting NDA with zinc salts (e.g., ZnCl₂, Zn(NO₃)₂) in polar solvents like DMF, acetic acid, or water under elevated temperatures (80–250°C). Oxygen(2−) may act as a bridging ligand, stabilizing tetrazinc clusters.

Key Parameters :

Parameter Optimal Range/Conditions Impact on Product Quality
Temperature 120–180°C Higher temperatures enhance ligand coordination but risk decomposition
Solvent DMF, Acetic Acid, H₂O/DMF mixtures Solvent polarity influences crystal growth rates
Catalyst Manganese or cobalt compounds Facilitate oxidation steps
Reaction Time 24–72 hours Extended times improve phase purity

Coordination Modulation for Structural Control

Coordination modulation—introducing competing ligands or pH modifiers—allows precise tuning of MOF topology. For zinc-based systems, this approach could:

  • Suppress Unwanted Phases : Acetic acid or tartaric acid modulators may direct zinc ions toward specific coordination geometries (e.g., octahedral vs. tetrahedral).
  • Enhance Stability : Oxygen(2−) ions could act as bridging ligands, forming robust tetrazinc clusters.

Example Protocol Adapted from Yttrium MOFs :

  • Reactants : Zn(NO₃)₂·6H₂O, H₂NDC, modulator (e.g., HNO₃, 2-fluorobenzoic acid).
  • Solvent System : DMF/H₂O (5:1 ratio).
  • Conditions : 120°C for 24 hours, followed by cooling and filtration.

Microwave-Assisted Rapid Synthesis

Microwave heating accelerates reaction kinetics, reducing synthesis times to hours. For tetrazinc NDA:

  • Advantages : Lower energy consumption, uniform heating, and rapid crystallization.
  • Challenges : Risk of ligand decomposition under high-frequency heating.

Optimized Conditions :

Parameter Setting Outcome
Temperature 80–120°C Balances reaction speed and stability
Solvent DMF/EtOH/H₂O mixtures Low viscosity facilitates mass transport
Reaction Time 2–4 hours Achieves phase-pure MOFs

Post-Synthetic Functionalization

Oxygen(2−) incorporation may occur via:

  • In-Situ Oxidation : Introducing O₂ or O₃ during synthesis to form oxo-bridged zinc clusters.
  • Ion Exchange : Replacing counterions (e.g., NO₃⁻) with O²⁻ in preformed MOFs.

Critical Considerations :

  • pH Sensitivity : Zinc hydroxides may precipitate in alkaline conditions, necessitating acidic media.
  • Stability : Oxide-bridged frameworks often exhibit higher thermal stability than carboxylate-only linkages.

Structural Characterization Techniques

Comprehensive analysis is essential to confirm MOF composition and topology:

Technique Application Data Extracted
XRD Powder diffraction patterns Crystallinity, phase purity
SEM/TEM Morphology and particle size Uniformity of crystals
FT-IR Vibrational modes of ligands Coordination environment
ICP-MS Metal-to-ligand ratio Zn:NDC stoichiometry

Challenges and Research Gaps

  • Limited Zinc-Specific Data : Most studies focus on Mn, Y, or Co-based MOFs. Zinc’s variable coordination chemistry complicates predictive synthesis.
  • Oxygen Bridges : Mechanistic details of O²⁻ incorporation remain unclear; may require advanced spectroscopic techniques (e.g., XAS) for elucidation.
  • Scalability : Solvothermal methods are energy-intensive; microwave or continuous-flow reactors could optimize industrial production.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations
Solvothermal High crystallinity, tunable phases Long reaction times, high costs
Microwave-Assisted Rapid synthesis, energy efficiency Risk of decomposition, limited scalability
Coordination Modulation Structural diversity, phase control Requires precise modulator dosing

Chemical Reactions Analysis

Acid-Base Reactivity and Ligand Displacement

The compound undergoes ligand displacement in acidic conditions due to protonation of carboxylate groups. For example:

  • Reaction with HCl :

    Zn4(C12H6O4)2O2+4HCl4ZnCl2+2H2C12H6O4+H2O\text{Zn}_4(\text{C}_{12}\text{H}_6\text{O}_4)_2\text{O}^{2-} + 4\text{HCl} \rightarrow 4\text{ZnCl}_2 + 2\text{H}_2\text{C}_{12}\text{H}_6\text{O}_4 + \text{H}_2\text{O}

    This releases zinc ions as ZnCl₂ and regenerates 2,6-naphthalenedicarboxylic acid (2,6-NDAH₂).

Reaction Conditions Products Key Observations
pH < 3, aqueous HClZn²⁺ ions, 2,6-NDAH₂Complete dissociation at pH 2.5

Oxidation Pathways

The naphthalene backbone undergoes oxidation via radical-mediated mechanisms, similar to uncoordinated naphthalene derivatives. Theoretical studies on hydroxyl radical-initiated oxidation show:

  • O₂ addition occurs preferentially at the C4 position in syn mode due to lower activation barriers (Δ‡ = 8.2 kcal/mol) .

  • Regioselectivity : Kinetic control favors C4 over C2 addition (branching ratio 3:1 at 298 K) .

Proposed Mechanism :

  • Hydroxyl radical abstracts a hydrogen atom from naphthalene.

  • Molecular oxygen adds to the radical site, forming peroxy intermediates.

  • Intramolecular hydrogen bonding stabilizes syn configurations .

Coordination-Driven Structural Transformations

The compound exhibits dynamic behavior in the presence of competing ligands or redox agents:

  • Ligand substitution : Pyridine derivatives displace carboxylate ligands, altering coordination geometry.

  • Redox activity : Zinc centers may facilitate electron transfer in catalytic cycles, though direct evidence remains limited .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related carboxylate-zinc complexes reveals:

  • Decomposition steps :

    • Loss of coordinated water (100–150°C).

    • Ligand oxidation (250–400°C), releasing CO₂.

    • Formation of ZnO residues (>500°C) .

Temperature Range Process Mass Loss (%)
100–150°CDehydration5–8
250–400°CLigand decomposition60–65
>500°CZnO formation~30

Comparative Reactivity with Analogues

Compound Reactivity Feature Contrast with Tetrazinc-2,6-NDA
Zinc acetateRapid dissolution in acidsSlower protonation due to aromatic ligand stability
Cobalt naphthalene dicarboxylateOxidative catalysisLower redox activity in zinc analogue

Key Research Findings

  • The compound’s stability in neutral/basic conditions makes it suitable for metal-organic framework (MOF) synthesis.

  • Oxidation studies highlight the ligand’s susceptibility to radical attack, limiting applications in oxidative environments .

  • Thermal decomposition pathways align with thermochemical data for 2,6-NDAH₂ (ΔfH°solid = −770.25 kJ/mol) .

Mechanism of Action

The mechanism by which tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) exerts its effects involves the interaction of its metal centers and organic ligands with target molecules. The zinc ions can coordinate with various substrates, facilitating catalytic reactions. The porous structure allows for the encapsulation and release of guest molecules, making it effective in applications like drug delivery and gas storage .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Structural Features of NDC-Based MOFs vs. Analogues

Compound Metal Node Ligand Pore Size (Å) Dimensionality Reference ID
Zn₄O(NDC)₃ Zn₄O Naphthalene-2,6-dicarboxylate ~12–15 3D
MOF-5 (Zn₄O(BDC)₃) Zn₄O Benzene-1,4-dicarboxylate ~8–10 3D
UMCM-8 (Zn₄O(BDC)(NDC)) Zn₄O BDC + NDC (1:1) ~14–18 3D
CoNDC Co Naphthalene-2,6-dicarboxylate Variable 2D nanosheets
Cd(II)-NDC (3D network) Cd(II) Naphthalene-2,6-dicarboxylate ~10–12 3D

Key Observations :

  • Ligand Size : NDC’s naphthalene backbone increases pore size and surface area compared to benzene-based ligands (e.g., BDC), enhancing gas uptake .
  • Dimensionality: NDC supports 3D frameworks (e.g., UMCM-8) and 2D nanosheets (e.g., CoNDC), enabling diverse applications .
  • Metal Nodes: Zinc clusters (Zn₄O) offer high stability, while transition metals like Co or Cd enable tailored catalytic or luminescent properties .

Stability and Environmental Resistance

Thermal and Chemical Stability :

  • Zn₄O(NDC)₃ exhibits superior thermal stability (>400°C) compared to BDC-based MOFs due to stronger metal-ligand bonds and ligand rigidity .
  • Humidity Stability : UMCM-8 (mixed BDC/NDC) retains structural integrity at higher relative humidity (RH) than MOF-5, attributed to hydrophobic naphthalene moieties .

Table 2: Stability Comparison

Compound Thermal Stability (°C) Humidity Resistance (RH%) Reference ID
Zn₄O(NDC)₃ >400 ~60
MOF-5 ~350 ~40
UMCM-8 >380 ~75

Functional Performance

Gas Sorption :

  • Hydrogen Storage : NDC-based MOFs show higher H₂ uptake (9.3 H₂ per formula unit at 77 K) than BDC analogues (4.2–6.7 H₂) due to larger pores and enhanced van der Waals interactions .
  • CO₂ Capture : NDC’s aromaticity improves CO₂ affinity via quadrupole interactions, with UMCM-8 achieving 25% higher uptake than MOF-5 .

Catalytic Activity :

  • CuBDC nanosheets (analogous to CoNDC) demonstrate 30% higher activity in olefin epoxidation than bulk MOFs, highlighting the advantage of 2D nanostructuring .

Thermal and Material Properties in Polymers

Table 3: Thermal Properties of NDC-Based Polyesters

Polymer Melting Point (°C) Application Reference ID
Poly(ethylene naphthalene-2,6-dicarboxylate) (PEN) 325–580 High-temperature films, capacitors
Poly(ethylene terephthalate) (PET) 260–290 Packaging, textiles
PEN copolymers (70% HBA) 325 Processable engineering plastics

Key Findings :

  • PEN’s charge storage stability (90-year lifetime) surpasses PET, making it ideal for electret sensors .
  • Copolymerization with hydroxybenzoic acid (HBA) reduces PEN’s melting point from 580°C to 325°C, improving processability .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-), and how can reaction conditions be optimized?

  • Methodology :

  • Solvothermal/Hydrothermal Synthesis : Utilize zinc precursors (e.g., zinc nitrate) with naphthalene-2,6-dicarboxylic acid under controlled pH and temperature (e.g., 120–180°C) to promote ligand coordination and crystallization .
  • Transesterification : Adapt methods from poly(ethylene naphthalene-2,6-dicarboxylate) synthesis, where dimethyl naphthalene-2,6-dicarboxylate reacts with metal alkoxides in ethylene glycol. Monitor reaction progress via FTIR to track ester carbonyl peak reduction (~1720 cm⁻¹) .
  • Optimization : Adjust molar ratios (e.g., Zn²⁺:ligand = 2:1) and solvent polarity (DMF/water mixtures) to enhance crystallinity. Use TGA to assess thermal stability during synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Techniques :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the tetrazinc cluster geometry and ligand coordination modes (e.g., monodentate vs. bidentate binding) .
  • FTIR and UV-Vis Spectroscopy : Identify carboxylate stretching frequencies (~1600–1400 cm⁻¹) and π→π* transitions in the naphthalene ring (λ ~ 270–300 nm) .
  • Solid-State NMR : Use ¹³C CP/MAS to distinguish protonated vs. deprotonated carboxyl groups and confirm zinc-oxygen bonding .

Q. How does the compound’s stability vary under different environmental conditions (pH, temperature)?

  • Experimental Design :

  • pH Stability : Conduct potentiometric titrations (pH 2–12) to monitor structural integrity via dynamic light scattering (DLS). Degradation is likely in acidic conditions due to ligand protonation .
  • Thermal Analysis : Perform TGA-DSC under nitrogen to determine decomposition thresholds (e.g., ~300°C for organic ligand loss) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s catalytic activity in redox reactions?

  • Approach :

  • Electrochemical Studies : Use cyclic voltammetry to identify redox-active zinc centers (E ~ -0.5 to +0.3 V vs. Ag/AgCl). Compare with EPR data to detect radical intermediates during oxygen activation .
  • DFT Calculations : Model the electronic structure of the Zn₄O cluster to predict active sites for O₂ adsorption and activation .
  • Contradiction Resolution : If conflicting catalytic rates arise, correlate crystallinity (via XRD) with surface area (BET analysis) to isolate structure-activity relationships .

Q. How can the compound’s interactions with biological systems be systematically evaluated?

  • Methodology :

  • Fluorescence Quenching Assays : Incubate the compound with bovine serum albumin (BSA) and measure tryptophan emission quenching (λ_ex = 280 nm) to assess binding affinity .
  • Antimicrobial Testing : Use disk diffusion assays (e.g., against E. coli) with varying compound concentrations (0.1–10 mM). Cross-reference with cytotoxicity data (MTT assays on mammalian cells) .

Q. What strategies address discrepancies in reported crystallographic data for this compound?

  • Data Reconciliation :

  • High-Resolution PXRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphic impurities .
  • Rietveld Refinement : Apply to resolve ambiguities in ligand orientation or occupancy, particularly for oxygen(2-) sites .

Comparative and Applied Research

Q. How does this compound’s performance compare to analogous zinc-carboxylate frameworks in photocatalysis?

  • Experimental Framework :

  • Photodegradation Assays : Under UV-vis light, measure methylene blue degradation rates (k = 0.05–0.15 min⁻¹) and compare with Zn-terephthalate controls. Use ESR spin trapping (DMPO) to quantify •OH radical yields .
  • Bandgap Analysis : Derive via Tauc plots from UV-DRS data; lower bandgaps (~2.8 eV) suggest enhanced visible-light activity .

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